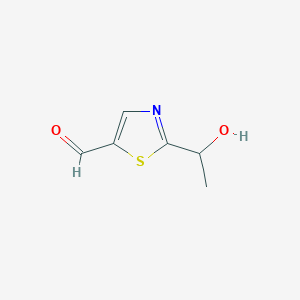

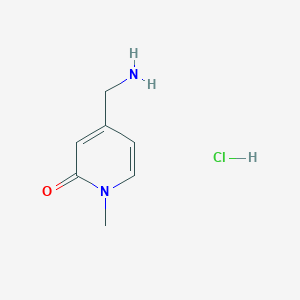

2-(1-羟乙基)-1,3-噻唑-5-甲醛

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as esterification, reaction with ethylene oxide, or other methods1. However, the specific synthesis pathway for “2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde” would depend on various factors and may require specialized knowledge in organic chemistry.Chemical Reactions Analysis

The chemical reactions involving “2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde” would depend on its specific chemical structure and the conditions under which the reactions are carried out. For instance, the hydroxyethyl group might undergo reactions typical for alcohols, such as esterification or oxidation.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde” would depend on its specific chemical structure. For instance, Hydroxyethyl compounds are typically colorless viscous liquids that are completely miscible with water and ethanol1.科学研究应用

-

Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate

- Application Summary : This compound is a key intermediate to chiral organoselenanes and organotelluranes . It’s used in the enzymatic kinetic resolution via lipase-catalyzed transesterification reaction .

- Methods of Application : The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .

- Results : The enzymatic process showed excellent enantioselectivity (E > 200). ®- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate were easily transformed into the corresponding ®- and (S)-1-(2-aminophenyl)ethanols .

-

Interactions between Hydroxyl-Functionalized Ionic Liquid and Water/Methanol/Dimethyl Sulfoxide

- Application Summary : This study investigates the interactions of 1-(2-hydroxyethyl)-3-methylimidazolium-based ionic liquids with water, methanol, and dimethyl sulfoxide .

- Methods of Application : Density functional calculations were used to investigate these interactions .

- Results : The cosolvent molecules interact with the anion and cation of each ionic liquid through different atoms, i.e., H and O atoms, respectively .

-

- Application Summary : This compound is used in 3D printing as it cures quickly at room temperature when exposed to UV light in the presence of photoinitiators. It may be used as a monomeric matrix in which 40nm silica particles are suspended for 3D glass printing .

- Methods of Application : The compound is mixed with photoinitiators and exposed to UV light to cure .

- Results : The resulting material is used in 3D printing applications .

-

- Application Summary : The most common use for the material is to be copolymerized with other acrylate and methacrylate monomers to make emulsion and other polymers including hydrogels .

- Methods of Application : The material is mixed with other monomers and polymerized .

- Results : The resulting polymers are used in various applications .

-

- Application Summary : Hydroxyethyl cellulose is a gelling and thickening agent derived from cellulose. It is widely used in cosmetics, cleaning solutions, and other household products .

- Methods of Application : The compound is mixed with other ingredients to form gels or thick solutions .

- Results : The resulting products are used in various household and cosmetic applications .

-

- Application Summary : This compound is used in 3D printing as it cures quickly at room temperature when exposed to UV light in the presence of photoinitiators. It may be used as a monomeric matrix in which 40nm silica particles are suspended for 3D glass printing .

- Methods of Application : The compound is mixed with photoinitiators and exposed to UV light to cure .

- Results : The resulting material is used in 3D printing applications .

-

- Application Summary : The most common use for the material is to be copolymerized with other acrylate and methacrylate monomers to make emulsion and other polymers including hydrogels .

- Methods of Application : The material is mixed with other monomers and polymerized .

- Results : The resulting polymers are used in various applications .

-

- Application Summary : Hydroxyethyl cellulose is a gelling and thickening agent derived from cellulose. It is widely used in cosmetics, cleaning solutions, and other household products .

- Methods of Application : The compound is mixed with other ingredients to form gels or thick solutions .

- Results : The resulting products are used in various household and cosmetic applications .

安全和危害

The safety and hazards associated with “2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde” would depend on its specific chemical structure and how it’s used. Proper handling and disposal procedures should be followed to ensure safety.

未来方向

The future directions for research on “2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde” would depend on its potential applications. It could be interesting to explore its potential uses in various fields such as medicine, materials science, or chemical synthesis.

Please consult with a professional chemist or a relevant expert for more accurate and specific information. This information is based on general chemical principles and might not directly apply to “2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde”.

属性

IUPAC Name |

2-(1-hydroxyethyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4(9)6-7-2-5(3-8)10-6/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNOGKBIVRRYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Hydroxyethyl)-1,3-thiazole-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

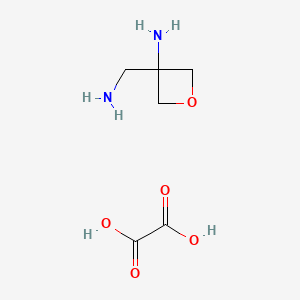

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)

![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)

![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)

![5-tert-butyl 2-methyl 4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B1383284.png)